Bucetin - 156674-11-2

Bucetin

Catalog Number: EVT-7905369
CAS Number: 156674-11-2
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bucetin is an organic molecular entity.
Bucetin is an analgesic and antipyretic medication which was approved for use in Germany but was withdrawn from the market in 1986 due to renal toxicity caused by the medication.
Source and Classification

Bucetin is derived from thiosemicarbazide, a compound known for its utility in medicinal chemistry. The classification of Bucetin falls under the broader category of carbohydrate-containing thiosemicarbazides, which are recognized for their significant pharmacological effects, including antimicrobial and anticancer activities. The compound's synthesis often involves the use of specific reagents and conditions that facilitate the formation of the desired carbohydrate-thiosemicarbazide linkage.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bucetin can be achieved through several established methods, primarily involving the reaction of thiosemicarbazide derivatives with carbohydrate precursors. A typical synthesis process may include:

  1. Starting Materials: The reaction generally begins with N-(β-D-xylopyranosyl)-thiosemicarbazide or N-(β-D-galactopyranosyl)-thiosemicarbazide.
  2. Reagents: Common reagents used in these syntheses include pyridine and Lawesson's reagent, which facilitates the conversion of thiosemicarbazides into their corresponding derivatives.
  3. Reaction Conditions: The mixture is often refluxed under controlled conditions, followed by evaporation to remove solvents and recrystallization to purify the product.

For example, one synthesis method reported involves charging a flask with 0.05 g (0.24 mmol) of N-(β-D-xylopyranosyl)-semicarbazide and 3 ml of absolute pyridine along with 0.1 g (0.24 mmol) of Lawesson's reagent. The mixture is boiled under reflux for 20 minutes before purification steps are applied .

Molecular Structure Analysis

Structure and Data

Bucetin's molecular structure features a thiosemicarbazide backbone linked to a carbohydrate moiety. The molecular formula can be represented as C6H13N3O4SC_6H_{13}N_3O_4S, with a molecular weight of approximately 223.25 g/mol.

  • Structural Characteristics: The compound exhibits functional groups typical of thiosemicarbazides, including thiocarbonyl and amine groups.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of Bucetin. For instance, signals corresponding to carbon and hydrogen nuclei in NMR spectra provide insights into the molecular environment and confirm successful synthesis .
Chemical Reactions Analysis

Reactions and Technical Details

Bucetin participates in various chemical reactions that are characteristic of thiosemicarbazides:

  1. Condensation Reactions: Bucetin can undergo condensation reactions with aldehydes or ketones to form more complex derivatives.
  2. Hydrolysis: Under acidic or basic conditions, Bucetin may hydrolyze to yield other biologically active compounds.
  3. Redox Reactions: The presence of sulfur in its structure allows Bucetin to engage in redox reactions, potentially altering its biological activity.

These reactions are crucial for modifying Bucetin's properties to enhance its pharmacological efficacy.

Mechanism of Action

Process and Data

The mechanism of action for Bucetin involves its interaction with biological targets such as enzymes or receptors within cells:

  1. Biological Activity: Bucetin exhibits potential antimicrobial properties by inhibiting bacterial growth through interference with metabolic pathways.
  2. Anticancer Properties: Research indicates that Bucetin may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

The specific molecular interactions are often elucidated through computational modeling and experimental assays that assess its efficacy against various biological targets.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bucetin possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Melting Point: The melting point of Bucetin has been reported between 217°C to 219°C, indicating its stability under thermal conditions.
  • Solubility: It is soluble in polar solvents such as dimethyl sulfoxide (DMSO), which facilitates its application in biological assays.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments.

These properties are critical for determining the compound's usability in various applications.

Applications

Scientific Uses

Bucetin has several promising applications in scientific research:

  1. Pharmaceutical Development: Due to its potential antimicrobial and anticancer properties, Bucetin is being investigated as a lead compound for drug development.
  2. Biological Assays: Its derivatives are utilized in screening assays aimed at identifying new therapeutic agents against infectious diseases and cancer.
  3. Chemical Biology: Bucetin serves as a tool compound in chemical biology studies to explore cellular mechanisms influenced by thiosemicarbazides.
Historical Development and Regulatory Trajectory

Emergence in Analgesic Pharmacotherapy: Initial Indications and Market Authorization

Bucetin (chemical name: N-(4-ethoxyphenyl)-3-hydroxybutanamide) emerged during the mid-20th century as part of the phenacetin derivative class of analgesic and antipyretic medications. This chemical agent, with the molecular formula C₁₂H₁₇NO₃ and a molecular weight of 223.27 g/mol, was developed to address the growing therapeutic need for non-opioid pain management options [5]. Structurally characterized as a beta-hydroxybutyric acid p-phenetidide derivative, Bucetin shared pharmacological similarities with other aniline analgesics while featuring a distinct 3-hydroxybutyramide moiety attached to the para-ethoxyaniline base [5].

Market authorization for Bucetin was granted in several jurisdictions, most notably in Germany where it was commercialized under the brand name Betadid. The compound received regulatory approval based on demonstrated efficacy in managing mild to moderate pain conditions through its centrally-acting analgesic mechanisms. As an intermediate-acting agent with both analgesic and fever-reducing properties, Bucetin was positioned within therapeutic formularies as an alternative to established non-narcotic analgesics [5]. The compound's initial regulatory approval followed the prevailing pharmaceutical standards of the mid-20th century, which prioritized acute efficacy demonstrations over comprehensive long-term safety assessment.

Table 1: Key Chemical Identifiers for Bucetin

Identifier TypeDesignation
Systematic IUPAC NameN-(4-ethoxyphenyl)-3-hydroxybutanamide
CAS Registry Number1083-57-4
Molecular FormulaC₁₂H₁₇NO₃
Molecular Weight223.27 g/mol
Other Chemical Names3-hydroxy-p-butyrophenetidine; N-(β-hydroxybutyryl)-p-phenetidine; Nhb-ppt
FDA UNIIPLF54F8S2F

Chronology of Global Regulatory Withdrawal: Key Jurisdictional Decisions

The therapeutic utilization of Bucetin underwent significant regulatory reevaluation following emerging pharmacovigilance data in the 1980s. Germany, as the primary market authorization holder, became the pivotal jurisdiction in initiating formal withdrawal proceedings:

  • 1986: The German regulatory authorities mandated the complete withdrawal of Bucetin from pharmaceutical markets following conclusive evidence linking the drug to nephrotoxicity (kidney damage) [3] [5]. This decision reflected growing concerns about the compound's renal safety profile observed during post-marketing surveillance.

The German regulatory action established a precedent that influenced subsequent international evaluations. While comprehensive global withdrawal documentation remains partially limited in publicly accessible pharmacovigilance databases, Germany's decisive action effectively terminated the legitimate pharmaceutical distribution of Bucetin in regulated markets. The withdrawal aligned with a broader pattern of regulatory reappraisal affecting several aniline-derived analgesics during this period, reflecting evolving standards in drug safety evaluation [2] [5].

Table 2: Chronology of Bucetin Regulatory Actions

YearJurisdictionRegulatory ActionPrimary Justification
Pre-1986GermanyMarket AuthorizationApproved analgesic indications
1986GermanyMarket WithdrawalNephrotoxicity (kidney damage)
Post-1986International marketsProgressive withdrawalFollowed German regulatory precedent

Post-Withdrawal Surveillance: Persistent Usage in Unregulated Markets and Research Contexts

Following formal withdrawal from regulated pharmaceutical markets, Bucetin transitioned into a compound of primarily toxicological and regulatory interest:

  • Unregulated Pharmaceutical Markets: Despite its official withdrawal, pharmacovigilance monitoring indicated persistent availability of Bucetin in less regulated markets and through informal pharmaceutical distribution channels. This phenomenon represents a significant challenge in global drug regulation, wherein compounds withdrawn from major markets continue to circulate in regions with less stringent pharmacovigilance systems or where regulatory decisions may experience implementation delays [5].

  • Toxicological Research: The compound has maintained relevance as a case study in nephrotoxicity research and pharmaceutical safety assessment methodologies. Studies referencing Bucetin frequently examine structure-toxicity relationships within the aniline analgesic class, seeking to identify molecular determinants of renal toxicity that might inform future analgesic development [5].

  • Analytical Chemistry Applications: Bucetin continues to appear in analytical method development studies, particularly those focused on detecting and quantifying withdrawn pharmaceuticals in biological matrices or environmental samples. These applications leverage the compound as a reference standard for analytical techniques identifying phenacetin derivatives and their metabolites [5].

  • Regulatory Science: The Bucetin withdrawal paradigm features prominently in pharmacovigilance education as an illustrative example of post-marketing surveillance leading to market withdrawal. The timeline from initial reports of adverse effects to formal regulatory action provides a valuable case study in pharmaceutical lifecycle management [3] [5].

Bucetin's trajectory—from therapeutic agent to withdrawn compound—exemplifies the evolving nature of pharmaceutical risk-benefit assessment. Its current status resides primarily within regulatory education, toxicological research, and as a marker compound in pharmaceutical analysis, rather than as a therapeutically utilized agent in evidence-based medicine. The compound's history underscores the critical importance of robust post-marketing surveillance systems in identifying delayed-onset adverse drug reactions that may not manifest during pre-approval clinical evaluation periods.

Table 3: Contemporary Contexts of Bucetin Application Post-Withdrawal

ContextApplication SignificanceCurrent Relevance
Pharmaceutical RegulationWithdrawn compound case studyHigh (educational value)
Toxicological ResearchNephrotoxicity mechanism modelMedium (historical interest)
Analytical ChemistryReference standard for phenacetin derivativesMedium (specialized applications)
Therapeutic UseUnregulated marketsLow (diminishing)

Properties

CAS Number

156674-11-2

Product Name

Bucetin

IUPAC Name

N-(4-ethoxyphenyl)-3-hydroxybutanamide

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)13-12(15)8-9(2)14/h4-7,9,14H,3,8H2,1-2H3,(H,13,15)

InChI Key

LIAWQASKBFCRNR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)O

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.